molecular formula C13H21NO B13249625 {2-[(3-Methylpentan-2-yl)amino]phenyl}methanol

{2-[(3-Methylpentan-2-yl)amino]phenyl}methanol

Cat. No.: B13249625
M. Wt: 207.31 g/mol
InChI Key: NWQDWIBNLNYLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(3-Methylpentan-2-yl)amino]phenyl}methanol is an organic compound with a complex structure that includes both an aromatic ring and an aliphatic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(3-Methylpentan-2-yl)amino]phenyl}methanol typically involves the reaction of 2-aminophenylmethanol with 3-methylpentan-2-amine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors can also enhance the reaction rate and efficiency. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{2-[(3-Methylpentan-2-yl)amino]phenyl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced aromatic compounds.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

{2-[(3-Methylpentan-2-yl)amino]phenyl}methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-[(3-Methylpentan-2-yl)amino]phenyl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • {2-[(2-Methylpentan-3-yl)amino]phenyl}methanol
  • {2-[(3-Methylbutan-2-yl)amino]phenyl}methanol

Uniqueness

{2-[(3-Methylpentan-2-yl)amino]phenyl}methanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an aromatic ring and an aliphatic amine makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

[2-(3-methylpentan-2-ylamino)phenyl]methanol

InChI

InChI=1S/C13H21NO/c1-4-10(2)11(3)14-13-8-6-5-7-12(13)9-15/h5-8,10-11,14-15H,4,9H2,1-3H3

InChI Key

NWQDWIBNLNYLNG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NC1=CC=CC=C1CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.